4-Chloro-3-iodopyridine hydrochloride
Description
Properties
IUPAC Name |
4-chloro-3-iodopyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNGHSQEOISGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Sandmeyer Halogenation
Step 1: Diazotization
- The amino group on a 3-amino-4-chloropyridine precursor is treated with sodium nitrite in acidic conditions (e.g., HCl) at low temperature (0–5 °C) to form the diazonium salt.
Step 2: Halogenation
- The diazonium salt is reacted with halogenating agents such as CuCl and KI to replace the diazonium group with iodine and chlorine atoms at the desired positions.
Step 3: Isolation
- The resulting 4-chloro-3-iodopyridine is isolated and purified.
Step 4: Hydrochloride Salt Formation
- Treatment with hydrochloric acid converts the free base into its hydrochloride salt, enhancing its crystalline properties and stability.
This method provides regioselective halogenation and is widely used due to its reliability and scalability.
Alternative Synthetic Routes
Direct Chlorination of Pyridine Derivatives
- Using pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride as starting materials, direct chlorination with chlorinating reagents under controlled conditions can yield 4-chloropyridine intermediates.
- Subsequent iodination at the 3-position can be achieved via electrophilic aromatic substitution using iodine sources in the presence of catalysts.
- This route is advantageous for industrial scale due to its one-pot nature and reduced number of steps.
Coupling Reactions for Functionalization
- 4-Chloro-3-iodopyridine can be synthesized by coupling reactions involving 4-chloropyridine derivatives and iodinating agents under palladium catalysis.
- These methods allow for fine-tuning of substitution patterns and can be adapted for complex molecule synthesis.
Process Optimization and Industrial Considerations
- Reaction Conditions: Mild temperatures and controlled reagent addition are critical to prevent side reactions such as pyridine ring coking or polymerization.
- Catalysts: Copper(I) salts are commonly used in Sandmeyer reactions for halogen introduction.
- Purification: Crystallization of the hydrochloride salt helps in obtaining a pure, stable product.
- Safety and Environmental Impact: Use of less toxic reagents and solvents is preferred; continuous flow techniques may improve safety and scalability.
Data Tables Summarizing Preparation Methods and Yields
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization-Sandmeyer Halogenation | 3-Amino-4-chloropyridine, NaNO2, CuCl, KI | Acidic medium, 0–5 °C, stirring | 70–85 | High regioselectivity, widely used |
| Direct Chlorination and Iodination | Pyridine derivatives, Chlorinating agents, Iodine | Controlled temperature, catalytic | 60–75 | One-pot possible, suitable for scale |
| Palladium-Catalyzed Coupling | 4-Chloropyridine, Iodinating agent, Pd catalyst | Reflux, inert atmosphere | 65–80 | Allows functional group diversity |
Research Findings and Applications
- The compound is a valuable intermediate for synthesizing bioactive azaindoles and isoquinoline derivatives with antimicrobial and antifungal properties.
- Studies show that derivatives prepared from this compound exhibit significant activity against pathogens like Pseudomonas aeruginosa and Cryptococcus neoformans.
- The compound is also employed in trifluoromethylation reactions, enhancing the biological activity of target molecules.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodopyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound .
Scientific Research Applications
Synthesis of 4-Chloro-3-iodopyridine Hydrochloride
The synthesis typically involves halogenation reactions on pyridine derivatives. For instance, starting from 4-chloropyridine, iodine can be introduced via electrophilic aromatic substitution. The hydrochloride form is usually obtained by reacting the base with hydrochloric acid, enhancing its solubility and stability for various applications.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as:
- Antimicrobial Agents : Several studies demonstrate that compounds derived from 4-chloro-3-iodopyridine exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus flexus .
- Antitubercular Activity : Research indicates that some derivatives possess potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 6.25 µg/mL .
Material Science
In material science, this compound is explored for its potential in synthesizing novel polymers and materials with specific electronic or optical properties. Its halogenated structure allows for varied reactivity, enabling the development of advanced materials.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial properties of several derivatives of 4-chloro-3-iodopyridine against various bacterial strains using agar diffusion methods. Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic candidates .
Case Study 2: Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
Researchers synthesized a library of pyrrolo[3,2-c]pyridine derivatives from this compound. These compounds were screened for biological activity against Trypanosoma cruzi, the causative agent of Chagas disease, showing promising results that warrant further investigation .
Comparative Data Table
| Application Area | Description | Example Compounds | Activity Level |
|---|---|---|---|
| Antimicrobial Agents | Effective against various bacterial strains | Derivative A, B | High |
| Antitubercular Activity | Potent activity against Mycobacterium tuberculosis | Compound C | Moderate to High |
| Material Science | Used in synthesizing advanced materials with specific properties | Polymer D | Experimental |
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodopyridine hydrochloride is primarily related to its ability to participate in various chemical reactions. Its halogen atoms can be selectively activated or substituted, allowing for the precise modification of molecular structures. This makes it a valuable tool in the synthesis of compounds with specific biological or material properties .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : The position of halogens significantly impacts reactivity. For example, 4-Chloro-3-iodopyridine hydrochloride undergoes nucleophilic substitution preferentially at the 4-position due to the electron-withdrawing effect of iodine , whereas 2-Chloro-3-iodopyridine favors reactions at the 2-position .
- Functional Groups : The addition of an amine (e.g., 4-Chloro-3-iodopyridin-2-amine) or carboxylic acid group (e.g., 2-Chloro-4-iodopyridine-3-carboxylic acid) introduces hydrogen-bonding capabilities, expanding utility in drug design or material science .
Research Findings and Industrial Relevance
- Drug Development : Derivatives of 4-Chloro-3-iodopyridine are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, alkoxy derivatives (e.g., 4-benzyloxy-3-iodopyridine) are intermediates in protease inhibitor synthesis .
- Material Science: The iodine atom enables the preparation of luminescent complexes for OLEDs, a niche where 4-Chloro-3-iodopyridine outperforms non-halogenated analogs .
Biological Activity
4-Chloro-3-iodopyridine hydrochloride is a halogenated aromatic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest for research and development.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₄ClIN, with a molecular weight of approximately 254.46 g/mol. The compound features a pyridine ring substituted at the third position with an iodine atom and at the fourth position with a chlorine atom, alongside a reactive amine group. This configuration influences its chemical reactivity and biological properties, allowing it to participate in various biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics when used therapeutically.
- Enzyme Interactions : The compound's structure allows it to act as both a nucleophile and electrophile, facilitating nucleophilic substitution reactions. This property is significant in synthesizing heterocyclic compounds used in pharmaceuticals .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Proliferation Inhibition : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards noncancerous cells .
- Differentiation Induction : A study on related compounds revealed their ability to induce differentiation in acute myeloid leukemia (AML) cell lines, enhancing the expression of differentiation markers such as CD11b . This mechanism may provide insights into developing novel therapies for AML.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
Several case studies have documented the biological activity of related pyridine derivatives:
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-3-iodopyridine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves, impermeable lab coats, and safety goggles. Inspect gloves for defects before use and employ proper removal techniques to avoid skin contact .
- Ventilation: Work in a fume hood to prevent inhalation exposure. Ensure local exhaust ventilation is functional .
- First Aid:
- Waste disposal: Decontaminate gloves and labware as hazardous waste under local regulations .
Q. How can researchers confirm the identity and purity of this compound?
Methodological Answer:
- Chemical Identification:
- NMR (¹H/¹³C): Compare peaks with published spectra (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine derivatives).
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at expected m/z (calculated using molecular formula).
- Purity Assessment:
- HPLC: Use a C18 column with UV detection (λ = 254 nm); ≥98% purity threshold .
- Elemental Analysis: Verify Cl and I content matches theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported synthetic yields of this compound?
Methodological Answer:
-
Root-Cause Analysis:
- Reaction Conditions: Compare temperature, solvent (e.g., DMF vs. THF), and iodine source (NIS vs. I₂) across studies .
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., di-iodinated byproducts) affecting yield .
-
Case Study Table:
Variable Study A (Yield: 65%) Study B (Yield: 45%) Temperature 80°C 60°C Iodination Agent NIS I₂/CuCl₂ Purification Column Chromatography Recrystallization
Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?
Methodological Answer:
-
Experimental Design:
- Conditions Tested:
-
Temperature: -20°C (long-term), 4°C (short-term), 25°C/60% RH (accelerated).
-
Light Exposure: UV (254 nm) vs. dark controls .
- Analytical Methods:
-
HPLC-UV: Monitor degradation peaks over time.
-
Karl Fischer Titration: Quantify moisture uptake .
- Stability Criteria: ≤5% degradation over 6 months at -20°C .
-
Example Data Table:
Condition Degradation (%) at 6 Months Major Degradant Identified -20°C (dark) 2.1 None detected 25°C/60% RH 12.7 De-iodinated analog UV Light Exposure 18.9 Oxidized pyridine derivative
Q. What advanced techniques are recommended for elucidating the electronic effects of chloro and iodo substituents on this compound’s reactivity?
Methodological Answer:
- Computational Modeling:
- Experimental Validation:
- Kinetic Studies: Measure reaction rates in SNAr substitutions (e.g., with piperidine) to assess leaving-group ability.
- X-ray Crystallography: Resolve crystal structure to confirm halogen bonding interactions influencing reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
